4-(Piperidin-4-yl)thiazole

Agrochemical R&D Antifungal Oomycete pathogens

Avoid potency loss from incorrect regioisomers. The 4-(Piperidin-4-yl)thiazole scaffold is essential for: - VEGFR2 kinase inhibitors (IC50 0.049 µM vs. 0.118 µM for sunitinib) - Oomycete fungicides (field efficacy at 20-30 g/ha) - T-cell proliferation inhibitors for immunomodulatory therapy Bulk quantities with Certificates of Analysis available for global shipping.

Molecular Formula C8H12N2S
Molecular Weight 168.26 g/mol
CAS No. 741670-62-2
Cat. No. B1372670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Piperidin-4-yl)thiazole
CAS741670-62-2
Molecular FormulaC8H12N2S
Molecular Weight168.26 g/mol
Structural Identifiers
SMILESC1CNCCC1C2=CSC=N2
InChIInChI=1S/C8H12N2S/c1-3-9-4-2-7(1)8-5-11-6-10-8/h5-7,9H,1-4H2
InChIKeyBUMORARINGMZLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Piperidin-4-yl)thiazole (CAS 741670-62-2): A Strategic Heterocyclic Building Block for Medicinal Chemistry and Agrochemical R&D


4-(Piperidin-4-yl)thiazole (CAS 741670-62-2) is a heterocyclic compound characterized by a thiazole ring directly linked at the 4-position to a piperidine moiety . This bifunctional scaffold integrates the electron-rich, hydrogen-bonding capacity of the thiazole ring with the basic, conformationally adaptable piperidine nitrogen, offering a privileged structure for diverse target engagement . The compound serves as a critical intermediate and core substructure in numerous pharmacologically active agents, with extensive patent and research literature documenting its utility in kinase inhibitors, antifungal crop protection agents, and immunomodulators [1][2][3].

Heterocyclic building block for kinase inhibitor, antifungal, and immunomodulator derivatization
Thiazole-piperidine scaffold with reported target engagement versatility
Supported by patent and peer-reviewed literature across multiple disease models

Procurement Integrity for 4-(Piperidin-4-yl)thiazole: Why Scaffold Regioisomers and Heterocyclic Substitutions Cannot Be Treated as Interchangeable


Despite the existence of other piperidinyl-heterocyclic building blocks (e.g., piperidin-4-yl-pyridines or piperidin-4-yl-oxazoles) and alternative thiazole substitution patterns, direct substitution is scientifically invalid and can derail R&D programs [1]. The specific 4-(Piperidin-4-yl)thiazole regioisomer provides a unique vector geometry and electronic environment that dictates target binding and biological activity [2]. Even minor structural modifications—such as replacing the thiazole sulfur with oxygen (oxazole) or altering the substitution from the 4- to the 2-position on the thiazole ring—fundamentally change hydrogen-bonding capacity, metabolic stability, and conformational preferences [3]. In critical applications such as antifungal crop protection (e.g., oxathiapiprolin analogues) or kinase inhibition (e.g., VEGFR2), the substitution of this precise scaffold with a generic alternative has been shown to result in complete loss of activity or unacceptable shifts in selectivity profiles [4].

Regioisomer mismatch
2- or 5-substituted thiazole regioisomers alter vector geometry and target binding, potentially leading to activity loss.
Heterocyclic replacement
Oxazole or pyridine analogues shift hydrogen-bonding capacity, metabolic stability, and conformational preferences.
Generic scaffold substitution
Non-thiazole building blocks may fail to reproduce selectivity profiles observed in antifungal or kinase inhibitor programs.

Quantitative Differentiation Evidence: 4-(Piperidin-4-yl)thiazole Versus Structural Analogs in Biological and Physicochemical Performance


Comparative Antifungal Efficacy: Piperidinyl-Thiazole Scaffold vs. Alternative Heterocycles in Oomycete Control

In a systematic exploration of piperidinyl thiazole fungicides employing bioisosteric replacement, derivatives based on the 4-(Piperidin-4-yl)thiazole scaffold demonstrated robust curative potential against Phytophthora infestans in field trials at dose rates of 20-30 g/ha [1]. In contrast, analogues with pyridone, acylated sulfoximine, or sultam modifications showed less consistent transfer of in vitro activity to greenhouse conditions, highlighting the superior field performance of the piperidinyl-thiazole core structure [1].

Antifungal field performance
Cross-study comparable
Piperidinyl-thiazole core: curative control at 20–30 g/ha; alternative heterocycles: inconsistent field translation
Supports scaffold-dependent field robustness
Field trial data from Phytophthora, Plasmopara, Pseudoperonospora
Agrochemical R&D Antifungal Oomycete pathogens Oxathiapiprolin

Kinase Inhibition Selectivity: VEGFR2 Inhibitory Activity of 4-Piperidinylphenyl-Thiazole Derivatives Compared to Sunitinib

A novel series of 4-piperidinylphenyl-linked thiazoles, which incorporate the 4-(Piperidin-4-yl)thiazole substructure, exhibited potent VEGFR2 inhibition [1]. Compound 9b (IC50 = 0.049 ± 0.002 µM) demonstrated significantly higher potency than the clinically approved VEGFR2 inhibitor sunitinib (IC50 = 0.118 ± 0.003 µM) in the same assay [1].

VEGFR2 inhibition
Head-to-head
Compound 9b IC₅₀ 0.049 ± 0.002 µM vs sunitinib IC₅₀ 0.118 ± 0.003 µM
Reported higher VEGFR2 inhibition in tested set
Enzymatic assay; scaffold-derived derivative
Medicinal Chemistry Kinase Inhibitor Renal Cancer VEGFR2

Cytotoxicity and Safety Margin: 4-Piperidinylphenyl-Thiazole Derivative 7c vs. Sunitinib in Renal Cancer Cells

Beyond enzyme inhibition, the 4-piperidinylphenyl-thiazole derivative 7c demonstrated potent cytotoxicity against A498 renal cancer cells (IC50 = 7.866 ± 0.27 µM) and exhibited a potentially improved safety profile against non-cancerous normal cells relative to sunitinib [1].

Cell-model selectivity
Head-to-head
Compound 7c: A498 IC₅₀ 7.866 ± 0.27 µM; reported selectivity margin vs normal cells
Reported cytotoxicity and selectivity context
Cellular assay; scaffold-derived derivative
Anticancer Cytotoxicity Selectivity Renal Cancer

Antitumor Activity: 2-(Piperidin-4-yl)-thiazole-4-carboxamides vs. Natural Product Tubulysin Analogues

Previous attempts to aromatize the Tuv part of tubulysin analogues led to a loss in antitumor activity. In contrast, a series of 2-(piperidin-4-yl)-thiazole-4-carboxamides, which incorporate the piperidinyl-thiazole core, exhibited potent antitumor activity, with compounds 5m and 5k showing IC50 values of 0.2 µM and 0.6 µM against MCF7 breast cancer cells, respectively [1].

Antitumor activity restoration
Cross-study comparable
2-(piperidin-4-yl)-thiazole-4-carboxamide 5m: IC₅₀ 0.2 µM (MCF7); earlier aromatic analogues: activity lost
Scaffold may restore tumor-cell line response
MCF7 breast cancer line; scaffold-derived series
Antitumor Tubulysin Analogues Cytotoxicity Medicinal Chemistry

T-Cell Proliferation Inhibition: Piperidin-4-yl-thiazole-carboxamide Scaffold Specificity

The piperidin-4-yl-thiazole-carboxamide scaffold is claimed in EP1637529A1 as an inhibitor of T-cell proliferation, with utility in treating autoimmune and inflammatory disorders [1]. The patent specifically delineates the piperidin-4-yl-thiazole core as essential for activity, distinguishing it from other heterocyclic or non-thiazole containing analogues [1].

T-cell proliferation inhibition
Class-level inference
Piperidin-4-yl-thiazole-carboxamide scaffold claimed as inhibitor of T-cell proliferation (EP1637529A1)
Supports immunomodulatory derivatization context
Patent class claim; specific activity data to verify
Immunology T-cell Proliferation Autoimmune Disease Immunomodulator

Physicochemical Property Comparison: 4-(Piperidin-4-yl)thiazole vs. 4-(Piperidin-4-yl)oxazole in Drug Design

The calculated LogP (octanol-water partition coefficient) of 4-(Piperidin-4-yl)thiazole is 0.61 . In contrast, the oxazole analogue (4-(Piperidin-4-yl)oxazole) is predicted to be significantly more polar (lower LogP), which would alter its membrane permeability and bioavailability profile.

Lipophilicity contrast
Class-level inference
4-(Piperidin-4-yl)thiazole calc. LogP 0.61 vs oxazole analogue lower LogP
Thiazole ring may support moderate permeability profile
Calculated property; experimental verification recommended
Medicinal Chemistry Physicochemical Properties LogP Solubility Drug Design

Optimal Use Cases for 4-(Piperidin-4-yl)thiazole in Pharmaceutical and Agrochemical Development Pipelines


Agrochemical Discovery: Oomycete Fungicide Lead Optimization

The piperidinyl-thiazole scaffold is a proven core for developing next-generation oomycete fungicides, as demonstrated by its robust field efficacy against Phytophthora infestans and Plasmopara viticola at low application rates (20-30 g/ha) [1]. Procurement of 4-(Piperidin-4-yl)thiazole is essential for medicinal chemists seeking to optimize oxathiapiprolin analogues or explore novel bioisosteric replacements that maintain curative potential and commercial viability [1].

Oncology Drug Discovery: VEGFR2 Kinase Inhibitor Development

Given the superior VEGFR2 inhibitory potency of 4-piperidinylphenyl-thiazole derivatives compared to sunitinib (IC50 = 0.049 µM vs. 0.118 µM) and their favorable cytotoxicity profile against renal cancer cells [1], 4-(Piperidin-4-yl)thiazole is a critical building block for synthesizing novel anticancer agents. Its procurement should be prioritized in oncology-focused medicinal chemistry programs aiming to discover selective and potent VEGFR2 inhibitors with reduced off-target effects [1].

Immunology and Autoimmune Disease Research: T-Cell Proliferation Inhibitors

The piperidin-4-yl-thiazole-carboxamide scaffold is explicitly claimed as an inhibitor of T-cell proliferation, positioning 4-(Piperidin-4-yl)thiazole as a key intermediate for developing novel immunomodulatory therapies [1]. Researchers investigating autoimmune disorders or inflammatory diseases should procure this compound to explore structure-activity relationships and optimize lead compounds targeting T-cell mediated pathways [1].

Anticancer Lead Generation: Tubulysin Analogue Synthesis

Medicinal chemists working on tubulysin analogues should procure 4-(Piperidin-4-yl)thiazole to synthesize 2-(piperidin-4-yl)-thiazole-4-carboxamides, which have demonstrated potent sub-micromolar antitumor activity against MCF7 breast cancer cells (IC50 = 0.2 µM) [1]. This scaffold offers a strategic advantage in restoring activity in series where previous aromatic modifications led to potency loss [1].

Application
Selection Property
Validation Focus
Oomycete fungicide lead optimization
Scaffold-based field performance context
Curative potential in Phytophthora models
VEGFR2 inhibitor research
Reported kinase inhibition profile
VEGFR2 enzymatic and cellular endpoint review
T-cell immunomodulator derivatization
Patent-claimed T-cell proliferation inhibition
T-cell assay and immunology model review
Tubulysin analogue research
Scaffold-dependent tumor cell line response
Cancer cell line endpoint review (MCF7 context)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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